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Compound of Interest

Compound Name:
1-Tert-butyl 3-ethyl 4-oxoazepane-

1,3-dicarboxylate

Cat. No.: B1416743 Get Quote

In the intricate world of drug discovery and development, the precise characterization of novel

chemical entities is paramount. Azepane scaffolds, seven-membered nitrogen-containing

heterocycles, are of significant interest due to their presence in a variety of biologically active

compounds. The introduction of a β-keto ester functionality, as seen in 1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate, provides a versatile handle for further synthetic modifications.

This guide offers a detailed exploration of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for this target compound. Due to the absence of directly

published spectra for this specific molecule in the current literature, this guide will provide a

theoretically derived and expertly interpreted dataset. This predicted data will be contextualized

through comparison with structurally related analogs and precursors, offering researchers a

robust framework for the identification and characterization of this and similar molecules.

The Structural Significance of 1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate
The target molecule integrates several key functional groups that influence its chemical and

spectroscopic properties:

Azepane Ring: A seven-membered saturated heterocycle that can adopt multiple

conformations, influencing the chemical environment of its protons and carbons.
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N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts its

basicity and introduces characteristic NMR signals.

β-Keto Ester System: The ethyl ester at the C3 position adjacent to the C4 ketone creates a

reactive site and the potential for keto-enol tautomerism. This tautomerism can significantly

impact the observed NMR spectra.[1][2][3]

The interplay of these features makes predicting and interpreting the NMR spectra a nuanced

task, requiring a deep understanding of substituent effects and conformational dynamics.

Predicted ¹H and ¹³C NMR Data and Comparative
Analysis
Based on established principles of NMR spectroscopy and analysis of related compounds, the

following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-Tert-butyl 3-ethyl
4-oxoazepane-1,3-dicarboxylate. The data is presented for the keto tautomer, which is

generally the major form for cyclic β-keto esters in non-polar solvents.[1]

Table 1: Predicted ¹H NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in

CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative
Notes

~4.20 q 2H -OCH₂CH₃

Typical chemical

shift for a

methylene group

of an ethyl ester.

~3.6-3.8 m 3H H-3, H-7a, H-7b

The methine

proton at C3 will

be a multiplet

due to coupling

with the adjacent

methylene

groups. The

protons at C7 are

adjacent to the

nitrogen and will

be deshielded.

~2.7-2.9 m 2H H-5a, H-5b

Methylene

protons adjacent

to the carbonyl

group at C4 are

expected in this

region.

~2.0-2.2 m 2H H-6a, H-6b

The methylene

protons at C6 are

further from the

electron-

withdrawing

groups.

~1.8-2.0 m 2H H-2a, H-2b

Protons at C2

are adjacent to

the nitrogen and

the C3 carbon.
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1.48 s 9H -C(CH₃)₃

Characteristic

singlet for the

tert-butyl group

of the Boc

protecting group.

~1.25 t 3H -OCH₂CH₃

Typical triplet for

the methyl group

of an ethyl ester.

Table 2: Predicted ¹³C NMR Data for 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-dicarboxylate (in

CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment
Rationale and Comparative
Notes

~205 C4 (C=O, ketone)

The ketone carbonyl carbon is

expected at a significantly

downfield shift.

~170 C=O (ester)

The ester carbonyl carbon

appears upfield from the

ketone.

~155 C=O (Boc)

The carbamate carbonyl of the

Boc group has a characteristic

chemical shift.

~80 -C(CH₃)₃
The quaternary carbon of the

tert-butyl group.

~61 -OCH₂CH₃
The methylene carbon of the

ethyl ester.

~55 C3
The methine carbon bearing

the ester group.

~45-50 C2, C7
Carbons adjacent to the

nitrogen atom.

~35-40 C5 Carbon alpha to the ketone.

~28 -C(CH₃)₃
The methyl carbons of the tert-

butyl group.

~25 C6
The remaining methylene

carbon of the azepane ring.

~14 -OCH₂CH₃
The methyl carbon of the ethyl

ester.

Comparative Analysis with Precursors and Analogs:
A key precursor for the synthesis of the target molecule is tert-Butyl 4-oxoazepane-1-

carboxylate.[4][5][6][7] The ¹H NMR spectrum of this precursor would lack the signals
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corresponding to the ethyl ester group at C3. The key difference would be the presence of a

singlet or a pair of multiplets for the protons at C3 and C5, which would be chemically

equivalent in the precursor. In the target molecule, the introduction of the ethyl carboxylate

group at C3 breaks this symmetry, leading to a more complex spectrum.

Furthermore, comparison with other cyclic β-keto esters reveals trends in chemical shifts. For

instance, the position of the enolic proton, if present, can provide insights into the strength of

the intramolecular hydrogen bond.[1][2] In the case of our target molecule, the enol form would

exhibit a characteristic downfield proton signal (typically δ 12-13 ppm) and a distinct set of

carbon signals for the C=C bond of the enol.

Experimental Protocols
To empirically validate the predicted NMR data, the following experimental workflow is

proposed.

Synthesis of 1-Tert-butyl 3-ethyl 4-oxoazepane-1,3-
dicarboxylate:
A plausible synthetic route involves the α-acylation of a precursor ketone.[3]

Precursor: Start with commercially available tert-Butyl 4-oxoazepane-1-carboxylate.

Deprotonation: Treat the precursor with a strong, non-nucleophilic base such as lithium

diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran

(THF) at a low temperature (e.g., -78 °C) to generate the enolate.

Acylation: Add ethyl chloroformate or diethyl carbonate to the enolate solution to introduce

the ethyl carboxylate group at the C3 position.

Work-up and Purification: Quench the reaction with a mild acid and perform an aqueous

work-up. The crude product can then be purified using column chromatography on silica gel.
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tert-Butyl 4-oxoazepane-1-carboxylate LDA or NaH in THF, -78°C
Deprotonation

Enolate Intermediate Ethyl Chloroformate
Acylation 1-Tert-butyl 3-ethyl

4-oxoazepane-1,3-dicarboxylate
Work-up &
Purification

Data Acquisition

Data Analysis & Structure Elucidation

1D ¹H NMR

Signal Assignments

1D ¹³C NMR & DEPT 2D COSY 2D HSQC/HMQC 2D HMBC

Structure Verification

Sample Preparation
(5-10 mg in CDCl₃)

Click to download full resolution via product page

Caption: Recommended workflow for NMR data acquisition and analysis.

Conclusion
While a definitive, experimentally-derived NMR dataset for 1-Tert-butyl 3-ethyl 4-oxoazepane-
1,3-dicarboxylate is not readily available in the public domain, a combination of theoretical

knowledge and comparative analysis of related structures allows for a robust prediction of its

spectroscopic characteristics. This guide provides researchers with a comprehensive

framework for the synthesis, purification, and detailed NMR analysis of this and similar

azepane-based β-keto esters. The provided workflows and predicted data serve as a valuable

resource for those working in the fields of medicinal chemistry and organic synthesis,

facilitating the unambiguous characterization of these important molecular scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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